Cas no 872701-45-6 (3-{(4-methylphenyl)methylsulfanyl}-6-(pyridin-4-yl)pyridazine)

3-{(4-Methylphenyl)methylsulfanyl}-6-(pyridin-4-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 4-methylbenzylthio group at the 3-position and a pyridin-4-yl moiety at the 6-position. This structure confers potential utility in medicinal chemistry and materials science due to its unique electronic and steric properties. The presence of sulfur and nitrogen heteroatoms enhances its binding affinity in biological systems, making it a candidate for pharmaceutical applications. Its rigid aromatic framework may also contribute to stability in synthetic or catalytic processes. The compound’s modular design allows for further functionalization, offering versatility in research and development contexts.
3-{(4-methylphenyl)methylsulfanyl}-6-(pyridin-4-yl)pyridazine structure
872701-45-6 structure
Product Name:3-{(4-methylphenyl)methylsulfanyl}-6-(pyridin-4-yl)pyridazine
CAS No:872701-45-6
MF:C17H15N3S
MW:293.386101961136
CID:5508783
PubChem ID:7222426
Update Time:2025-05-19

3-{(4-methylphenyl)methylsulfanyl}-6-(pyridin-4-yl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-{[(4-methylphenyl)methyl]sulfanyl}-6-(pyridin-4-yl)pyridazine
    • 3-((4-methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine
    • 3-[(4-methylphenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine
    • 872701-45-6
    • CHEMBL1834171
    • AKOS002050535
    • CCG-195529
    • 3-[(4-methylbenzyl)thio]-6-pyridin-4-ylpyridazine
    • F2005-0030
    • 3-{(4-methylphenyl)methylsulfanyl}-6-(pyridin-4-yl)pyridazine
    • Inchi: 1S/C17H15N3S/c1-13-2-4-14(5-3-13)12-21-17-7-6-16(19-20-17)15-8-10-18-11-9-15/h2-11H,12H2,1H3
    • InChI Key: INXYCVLDDUIOLC-UHFFFAOYSA-N
    • SMILES: S(C1=CC=C(C2C=CN=CC=2)N=N1)CC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 293.09866866g/mol
  • Monoisotopic Mass: 293.09866866g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 64Ų

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3-{(4-methylphenyl)methylsulfanyl}-6-(pyridin-4-yl)pyridazine Related Literature

Additional information on 3-{(4-methylphenyl)methylsulfanyl}-6-(pyridin-4-yl)pyridazine

Comprehensive Overview of 3-{(4-methylphenyl)methylsulfanyl}-6-(pyridin-4-yl)pyridazine (CAS No. 872701-45-6)

In the realm of heterocyclic chemistry, 3-{(4-methylphenyl)methylsulfanyl}-6-(pyridin-4-yl)pyridazine (CAS No. 872701-45-6) has garnered significant attention due to its unique structural features and potential applications in pharmaceutical and material sciences. This compound, characterized by a pyridazine core substituted with a pyridin-4-yl group and a (4-methylphenyl)methylsulfanyl moiety, exemplifies the versatility of sulfur-containing heterocycles. Researchers are increasingly exploring its role in drug discovery, particularly in targeting kinase inhibitors and modulating protein-protein interactions, which aligns with current trends in precision medicine.

The growing interest in CAS No. 872701-45-6 is reflected in its frequent appearance in academic literature and patent filings. Its molecular architecture, combining aryl and heteroaryl components, makes it a valuable scaffold for designing novel bioactive molecules. Recent studies highlight its potential in addressing challenges such as antibiotic resistance and neurodegenerative diseases, topics that dominate scientific discourse. For instance, the sulfanyl linkage in this compound may enhance membrane permeability, a critical factor in central nervous system (CNS) drug development—a hot topic in 2024.

From a synthetic perspective, 3-{(4-methylphenyl)methylsulfanyl}-6-(pyridin-4-yl)pyridazine exemplifies advancements in cross-coupling reactions and C–H functionalization techniques. These methods, often searched by chemists in AI-driven platforms like Reaxys or SciFinder, underscore the compound’s relevance in green chemistry initiatives. Its stability under physiological conditions also makes it a candidate for pro-drug formulations, another trending area in pharmaceutical research.

Beyond biomedical applications, this compound’s π-conjugated system has sparked interest in organic electronics. With the rise of flexible electronics and IoT devices, materials featuring pyridazine derivatives are being investigated for their optoelectronic properties. Searches for "organic semiconductors with heterocyclic cores" have surged, positioning CAS No. 872701-45-6 as a subject of interdisciplinary research.

Analytical characterization of 3-{(4-methylphenyl)methylsulfanyl}-6-(pyridin-4-yl)pyridazine typically involves NMR spectroscopy, mass spectrometry, and X-ray crystallography—techniques frequently queried in academic search engines. Its logP and solubility profiles, crucial for ADMET predictions, are also widely discussed in computational chemistry forums, reflecting the compound’s integration into AI-driven drug design pipelines.

In summary, 3-{(4-methylphenyl)methylsulfanyl}-6-(pyridin-4-yl)pyridazine represents a convergence of synthetic innovation and applied research. Its multifaceted applications—from targeted therapies to smart materials—resonate with contemporary scientific priorities, ensuring its continued relevance in both academic and industrial settings.

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